molecular formula C11H16N4O3 B8045818 Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate

Cat. No.: B8045818
M. Wt: 252.27 g/mol
InChI Key: LCLNLJVXCKBBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate is a pyridine derivative characterized by a tert-butyl carbamate group at the 3-position of the pyridine ring and a (Z)-N'-hydroxycarbamimidoyl substituent at the 6-position. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of hydroxamic acids or metal-chelating agents.

Properties

IUPAC Name

tert-butyl N-[6-[(E)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(16)14-7-4-5-8(13-6-7)9(12)15-17/h4-6,17H,1-3H3,(H2,12,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNLJVXCKBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential applications in treating bacterial infections.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria.
  • Apoptosis Induction in Cancer Cells : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound might affect key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of various derivatives of pyridine-based compounds, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Antitumor Effects

In vitro studies have demonstrated that this compound significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be approximately 20 µM for MCF-7 and 15 µM for A549 cells .

Enzyme Inhibition Studies

Research investigating the enzyme inhibition potential of this compound revealed that it effectively inhibited the activity of certain kinases involved in cancer progression. For instance, it showed IC50 values in the low micromolar range against PI3K and mTOR pathways, which are critical in cancer metabolism and growth .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialMIC: 10 - 50 µg/mL
AntitumorIC50: 15 - 20 µM
Enzyme InhibitionIC50 against PI3K/mTOR: Low µM

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous pyridine derivatives from the Catalog of Pyridine Compounds (2017):

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate (Target) C₁₂H₁₇N₃O₃* 6-(Z)-N'-hydroxycarbamimidoyl (6), tert-butyl carbamate (3) ~257.29† Hydroxycarbamimidoyl, carbamate
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate C₁₅H₂₂ClN₃O₃ 6-chloro (6), 5-pivalamido (5), tert-butyl carbamate (2) 327.81 Chloro, pivalamido, carbamate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 5,6-dimethoxy (5,6), methylcarbamate (3) 268.31 Methoxy, methylcarbamate
tert-Butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 4-chloro (4), tert-butyl carbamate (2) 228.68 Chloro, carbamate
Tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate C₁₂H₁₇N₃O₃ 3-(Z)-N'-hydroxycarbamimidoyl (3), tert-butyl carbamate (phenyl) 257.29 Hydroxycarbamimidoyl (benzene ring), carbamate

*Inferred from the phenyl analog in ; †Calculated based on C₁₂H₁₇N₃O₃.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 6-position hydroxycarbamimidoyl group is a polar, hydrogen-bonding moiety, contrasting with electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., methoxy in ). This difference influences solubility and reactivity in nucleophilic or electrophilic reactions.

Molecular Weight and Applications :

  • The target compound has a lower molecular weight (~257.29) compared to pivalamido- or dimethoxy-substituted analogs (e.g., 327.81 in ), suggesting better bioavailability in drug design contexts.
  • Chloro-substituted derivatives (e.g., ) are likely used as cross-coupling intermediates, while the hydroxycarbamimidoyl group in the target compound may serve as a precursor for metal-chelating agents or protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.